4-Acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate
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Overview
Description
4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate is an organic compound that belongs to the class of phenyl acetates This compound is characterized by the presence of an acetyl group, a methoxy group, and a phenoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate typically involves the esterification of 4-acetyl-2-methoxyphenol with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl acetates .
Scientific Research Applications
4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-methoxyphenol: Shares the acetyl and methoxy groups but lacks the phenoxyacetate moiety.
2-[5-Methyl-2-(propan-2-yl)phenoxy]acetic acid: Contains the phenoxyacetate moiety but lacks the acetyl and methoxy groups.
Uniqueness
4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H24O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C21H24O5/c1-13(2)17-8-6-14(3)10-19(17)25-12-21(23)26-18-9-7-16(15(4)22)11-20(18)24-5/h6-11,13H,12H2,1-5H3 |
InChI Key |
IXZIGLKDQUPFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=C(C=C(C=C2)C(=O)C)OC |
Origin of Product |
United States |
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